Cas no 53169-24-7 (cerium zirconium tetraoxide)

cerium zirconium tetraoxide structure
cerium zirconium tetraoxide structure
商品名:cerium zirconium tetraoxide
CAS番号:53169-24-7
MF:CeH2OZr
メガワット:249.355276584625
MDL:MFCD00168089
CID:89749
PubChem ID:24882607

cerium zirconium tetraoxide 化学的及び物理的性質

名前と識別子

    • cerium zirconium tetraoxide
    • CERIUM ZIRCONIUM OXIDE
    • Cerium(IV)-zirconium(IV) oxide
    • ZIRCONIUM (IV) OXIDE, MAGNESIA STABILIZED 1 MICRON
    • ALF Cerium Zirconium Oxide
    • CERIUM ZIRCONATE
    • Ceriumzirconiumoxidemetalsbasis
    • CERIUM ZIRCONIUM OXIDE, NANOPOWDER, <25NM, 99.0%
    • Ceriumzirconiumoxide,99.5%(metalsbasis)
    • Ceriumzirconiumoxide,99.5%metalsbasis
    • Cerium zirconate, 99.5% trace metals basis
    • ALF Cerium Zirconium Oxide
    • MDL: MFCD00168089
    • インチ: 1S/Ce.H2O.Zr/h;1H2;
    • InChIKey: GKIXBWPOSRQPEX-UHFFFAOYSA-N
    • ほほえんだ: [Ce].[Zr].O

計算された属性

  • せいみつぶんしりょう: 293.79000
  • どういたいしつりょう: 245.805052
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 0
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 5
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 1

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 6.61 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • すいようせい: Soluble in acids. Insoluble in water.
  • PSA: 92.24000
  • LogP: -0.47520
  • ようかいせい: 不溶性
  • じょうきあつ: No data available

cerium zirconium tetraoxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
F317123-100g
Cerium zirconium oxide
53169-24-7 99.5
100g
RMB 1625.60 2025-02-21
abcr
AB208602-500 g
Cerium zirconium oxide, 99.5% (metals basis), -325 Mesh Powder; .
53169-24-7 99.5%
500 g
€457.00 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
914940-5G
Cerium Zirconium Oxide Milled Nanofiber (Ce:Zr ratio 50:50)
53169-24-7
¥1638.95 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
912239-10G
Cerium Zirconium oxide nanofiber (Ce:Zr ratio 50:50)
53169-24-7
¥2458.43 2022-02-24
eNovation Chemicals LLC
Y1240254-100g
CERIUM ZIRCONIUM OXIDE
53169-24-7 98%
100g
$245 2023-09-04
1PlusChem
1P003P7K-100g
CERIUM ZIRCONIUM OXIDE
53169-24-7 98%
100g
$139.00 2024-04-30
Aaron
AR003PFW-25g
CERIUM ZIRCONIUM OXIDE
53169-24-7
25g
$448.00 2023-12-15
1PlusChem
1P003P7K-5g
CERIUM ZIRCONIUM OXIDE
53169-24-7 98%
5g
$39.00 2024-04-30
A2B Chem LLC
AB71840-25g
CERIUM ZIRCONIUM OXIDE
53169-24-7 98%
25g
$40.00 2024-04-19
eNovation Chemicals LLC
Y1240254-5g
CERIUM ZIRCONIUM OXIDE
53169-24-7 98%
5g
$125 2024-06-07

cerium zirconium tetraoxide 関連文献

cerium zirconium tetraoxideに関する追加情報

Recent Advances in Cerium Zirconium Tetraoxide (53169-24-7) Research: Applications and Innovations in Chemical Biomedicine

Cerium zirconium tetraoxide (CAS: 53169-24-7) has emerged as a material of significant interest in the field of chemical biomedicine due to its unique physicochemical properties, including high thermal stability, redox activity, and oxygen storage capacity. Recent studies have explored its potential applications in drug delivery, biomedical imaging, and therapeutic interventions. This research brief synthesizes the latest findings on cerium zirconium tetraoxide, highlighting its role in advancing biomedical technologies and addressing current challenges in the field.

One of the most promising applications of cerium zirconium tetraoxide is in the development of novel drug delivery systems. A 2023 study published in the Journal of Materials Chemistry B demonstrated that nanoparticles of cerium zirconium tetraoxide could be engineered to encapsulate and release anticancer drugs in a pH-dependent manner. The study reported enhanced drug efficacy and reduced systemic toxicity in murine models, suggesting its potential for targeted cancer therapy. The redox activity of cerium zirconium tetraoxide also contributes to its ability to mitigate oxidative stress, making it a candidate for treating neurodegenerative diseases.

In biomedical imaging, cerium zirconium tetraoxide has shown promise as a contrast agent for magnetic resonance imaging (MRI). Research published in ACS Nano in early 2024 revealed that cerium zirconium tetraoxide nanoparticles exhibit superior relaxivity compared to conventional gadolinium-based agents. This property, combined with their biocompatibility, positions them as a safer alternative for patients with renal impairments. Furthermore, the material's ability to absorb and re-emit light in the near-infrared range has been leveraged for fluorescence imaging, enabling real-time tracking of cellular processes.

Beyond therapeutic and diagnostic applications, cerium zirconium tetraoxide has been investigated for its antimicrobial properties. A recent study in Advanced Healthcare Materials highlighted its efficacy against multi-drug-resistant bacterial strains. The material's mechanism of action involves the generation of reactive oxygen species (ROS) upon exposure to light, leading to bacterial cell membrane disruption. This finding opens new avenues for developing antimicrobial coatings for medical devices and implants.

Despite these advancements, challenges remain in the clinical translation of cerium zirconium tetraoxide-based technologies. Issues such as long-term biocompatibility, scalable synthesis methods, and regulatory approval pathways need to be addressed. Ongoing research is focused on optimizing the material's properties through doping and surface modification to enhance its performance and safety profile. Collaborative efforts between chemists, biologists, and clinicians will be crucial to overcoming these hurdles and unlocking the full potential of cerium zirconium tetraoxide in biomedicine.

In conclusion, cerium zirconium tetraoxide (53169-24-7) represents a versatile and innovative material with broad applications in chemical biomedicine. Its unique properties enable advancements in drug delivery, imaging, and antimicrobial therapies, while ongoing research continues to expand its potential. As the field progresses, interdisciplinary collaboration and rigorous clinical validation will be essential to translating these discoveries into practical solutions for healthcare.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:53169-24-7)cerium zirconium tetraoxide
A1210265
清らかである:99%
はかる:500g
価格 ($):281.0